4-(4-Chlorophenyl)-1,3-thiazol-2-amine
Overview
Description
The compound 4-(4-Chlorophenyl)-1,3-thiazol-2-amine is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen in the ring. The presence of the 4-chlorophenyl group suggests potential for interesting chemical properties and biological activity. While the specific compound is not directly studied in the provided papers, related compounds with similar structures have been synthesized and characterized, providing valuable insights into the chemical behavior and properties that could be extrapolated to 4-(4-Chlorophenyl)-1,3-thiazol-2-amine.
Synthesis Analysis
The synthesis of thiazole derivatives typically involves cyclization reactions. For instance, the ibuprofen-thiadiazole hybrid compound was prepared via cyclization of ibuprofen with thiosemicarbazide in the presence of POCl3 . Similarly, the synthesis of N-(2,6-dichlorophenyl)-4-(naphthalen-2-yl)-1,3-thiazol-2-amine involved characterizing techniques such as FT-IR, NMR, and mass spectrometry, which are common in the synthesis of thiazole compounds . These methods could potentially be applied to the synthesis of 4-(4-Chlorophenyl)-1,3-thiazol-2-amine.
Molecular Structure Analysis
The molecular structure of thiazole derivatives is often determined using single-crystal X-ray diffraction. For example, the crystal and molecular structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was reported, showing crystallization in the orthorhombic space group with specific unit cell parameters . This detailed structural information is crucial for understanding the molecular geometry and potential reactivity of the compound.
Chemical Reactions Analysis
Thiazole derivatives can participate in various chemical reactions, primarily due to the presence of amino groups and the reactivity of the thiazole ring. The ibuprofen-thiadiazole hybrid compound's vibrational analysis suggests a partial double bond character in the thiadiazole moiety, which could influence its chemical reactivity . The electronic properties of these compounds, such as the frontier molecular orbitals and molecular electrostatic potential maps, are also important in predicting their reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can be deduced from spectroscopic techniques and theoretical calculations. The compound 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole exhibited specific UV absorption peaks and a significant first-order hyperpolarizability, indicating potential as a nonlinear optical (NLO) material . The ibuprofen-thiadiazole hybrid showed strong resonance interactions in its NBO analysis, which could affect its physical properties . These findings provide a basis for understanding the properties of 4-(4-Chlorophenyl)-1,3-thiazol-2-amine.
Scientific Research Applications
Corrosion Inhibition : A study by Kaya et al. (2016) utilized quantum chemical and molecular dynamics simulation studies to predict the corrosion inhibition performances of 2-amino-4-(4-chlorophenyl)-thiazole (among others) against corrosion of iron. This suggests its potential application in materials science, specifically in corrosion protection.
Anti-Inflammatory Activity : Suh et al. (2012) conducted biological evaluation of N‐aryl‐4‐aryl‐1,3‐thiazole‐2‐amine derivatives for anti-inflammatory activity. They found that these compounds, including a variant of 4-(4-Chlorophenyl)-1,3-thiazol-2-amine, showed inhibition of 5-lipoxygenase, an enzyme involved in inflammation-related diseases.
Antimicrobial Properties : A study by Kubba & Rahim (2018) involved the synthesis of 2-amino-4-(4-chlorophenyl)-1,3-thiazole derivatives and their evaluation for antimicrobial activity. The derivatives showed moderate antibacterial activity against certain strains and high antifungal activity against Candida species.
Drug Delivery Systems : The research by Asela et al. (2017) explored the use of 2-amino-4-(4-chlorophenyl)thiazole in forming a novel system for drug transport. They synthesized a complex to increase the solubility of the compound and used it as a substrate for gold nanoparticles, showing potential in drug delivery applications.
Neurodegenerative Therapeutics : A paper by Šmelcerović et al. (2019) synthesized new 4-(4-chlorophenyl)thiazol-2-amines and evaluated them for inhibitory properties towards DNase I. The compounds were also potent 5-LO inhibitors, suggesting their potential use in developing Alzheimer's therapeutics with anti-inflammatory properties.
Safety And Hazards
This involves studying the toxicity of the compound, its environmental impact, and precautions that need to be taken while handling it.
Future Directions
This involves discussing potential future research directions, such as new synthetic routes, potential applications, etc.
properties
IUPAC Name |
4-(4-chlorophenyl)-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2S/c10-7-3-1-6(2-4-7)8-5-13-9(11)12-8/h1-5H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWGWNNCHJPKZNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70175234 | |
Record name | 2-Thiazolamine, 4-(4-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70175234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-1,3-thiazol-2-amine | |
CAS RN |
2103-99-3 | |
Record name | 4-(4-Chlorophenyl)-2-thiazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2103-99-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-Chlorophenyl)-2-thiazolamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002103993 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2103-99-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=372682 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Thiazolamine, 4-(4-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70175234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-4-(4-chlorophenyl)thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-(4-Chlorophenyl)-2-thiazolamine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WFJ6DX9BPJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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